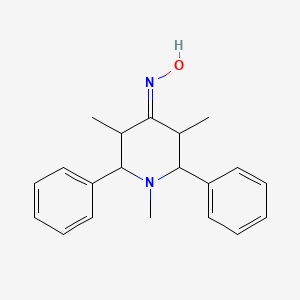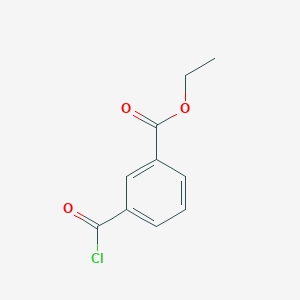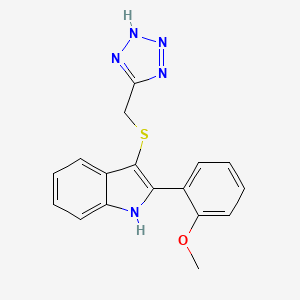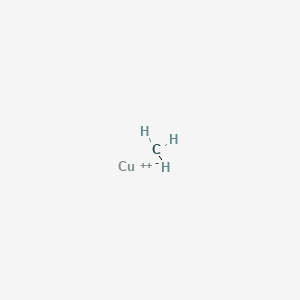
Copper;carbanide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Copper;carbanide is a compound that combines copper with carbanide ions. This compound is of significant interest due to its unique chemical properties and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its stability and reactivity, making it a valuable subject of study for researchers.
准备方法
Synthetic Routes and Reaction Conditions: Copper;carbanide can be synthesized through various methods. One common approach involves the reaction of copper salts with carbanide ions under controlled conditions. For instance, copper(II) sulfate can react with sodium carbanide in an aqueous solution to form this compound. The reaction is typically carried out at room temperature and requires careful control of pH and concentration to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using copper ores and carbanide sources. The process often includes steps such as ore extraction, purification, and chemical reaction under optimized conditions to maximize yield and purity. Industrial methods may also incorporate advanced techniques like electrochemical synthesis to enhance efficiency.
化学反应分析
Types of Reactions: Copper;carbanide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the nature of the reagents and the conditions under which they are carried out.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction typically occurs in an acidic medium and results in the formation of copper oxides and carbanide derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. This reaction is often carried out in an inert atmosphere to prevent unwanted side reactions.
Substitution: Substitution reactions involving this compound can occur with halogens or other nucleophiles. For example, reacting this compound with chlorine gas can produce copper chloride and carbanide chloride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. Common products include copper oxides, copper halides, and various carbanide derivatives.
科学研究应用
Copper;carbanide has a wide range of applications in scientific research:
Chemistry: In chemistry, this compound is used as a catalyst in various organic reactions, including coupling reactions and polymerization processes. Its unique reactivity makes it a valuable tool for synthesizing complex organic molecules.
Biology: In biological research, this compound is studied for its potential antimicrobial properties. It has shown promise in inhibiting the growth of bacteria and fungi, making it a potential candidate for developing new antimicrobial agents.
Medicine: this compound is being explored for its potential therapeutic applications. Research is ongoing to investigate its role in treating diseases such as cancer and neurodegenerative disorders.
Industry: In industrial applications, this compound is used in the production of advanced materials, including conductive polymers and nanocomposites. Its unique properties enhance the performance of these materials in various applications.
作用机制
The mechanism by which copper;carbanide exerts its effects involves interactions with molecular targets and pathways. In biological systems, this compound can interact with cellular proteins and enzymes, disrupting their function and leading to antimicrobial effects. The compound’s ability to generate reactive oxygen species (ROS) also plays a role in its antimicrobial activity. In chemical reactions, this compound acts as a catalyst by facilitating the formation and breaking of chemical bonds, thereby accelerating reaction rates.
相似化合物的比较
Copper;carbanide can be compared with other similar compounds, such as copper carbides and copper carbonates. While all these compounds contain copper, they differ in their chemical structure and reactivity:
Copper Carbides: These compounds contain carbon atoms bonded to copper. They are typically more stable and less reactive than this compound.
Copper Carbonates: These compounds contain carbonate ions bonded to copper. They are commonly used in industrial applications and have different reactivity profiles compared to this compound.
This compound stands out due to its unique combination of stability and reactivity, making it a versatile compound for various applications.
属性
CAS 编号 |
67049-30-3 |
|---|---|
分子式 |
CH3Cu+ |
分子量 |
78.58 g/mol |
IUPAC 名称 |
copper;carbanide |
InChI |
InChI=1S/CH3.Cu/h1H3;/q-1;+2 |
InChI 键 |
QSTRWUSTLBFIDS-UHFFFAOYSA-N |
规范 SMILES |
[CH3-].[Cu+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


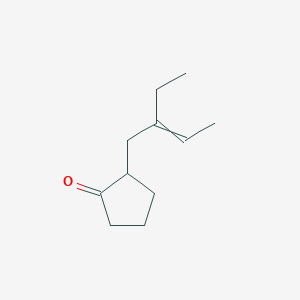
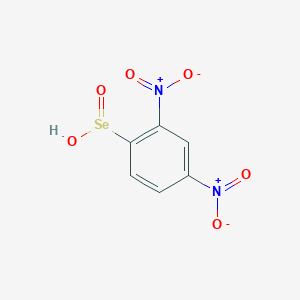

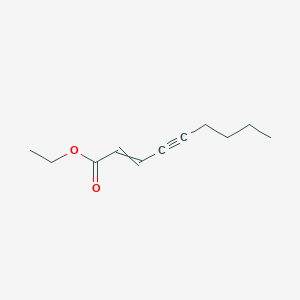
![N,N-Dimethyl-1-sulfanylidene-1-[(triphenylgermyl)sulfanyl]methanamine](/img/structure/B14481965.png)
![Methyl 2-[(methoxycarbonyl)amino]-6-oxoheptanoate](/img/structure/B14481971.png)
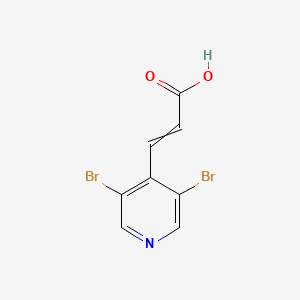
![5-Nitro-7H-benzo[C]fluorene](/img/structure/B14481978.png)
